molecular formula C14H14N2OS B8480294 N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

N-(3,5-Dimethylphenyl)-2-thioxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B8480294
M. Wt: 258.34 g/mol
InChI Key: ZNKFXYGABLLBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507485B2

Procedure details

2-Mercaptonicotinic acid (90 g, 0.58 mol) was suspended in N,N-dimethylformamide (660 mL) under ice-cooling, then carbonyldiimidazole (110 g, 0.70 mol) was added thereto, and the whole was stirred for 2 hours at room temperature. Water (5.4 mL) was added thereto, and the whole was stirred for 40 minutes, and then 3,5-xylydine (76 mL, 0.61 mol) was added thereto and the resulting mixture was stirred at 60° C. for 16 hours. The mixture was allowed to stand, and then water (1.3 L) was added, and the precipitated solid was filtered off. The solid was dried at 45° C. under reduced pressure to give 130 g of the title Reference Compound as a yellow solid (Yield: 89%).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3,5-xylydine
Quantity
76 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
reactant
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six
Yield
89%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C([N:18]1[CH:22]=[CH:21]N=C1)(N1C=CN=C1)=O.O>CN(C)C=O>[CH3:4][C:3]1[CH:2]=[C:22]([NH:18][C:4]([C:3]2[C:2](=[S:1])[NH:10][CH:9]=[CH:8][CH:7]=2)=[O:6])[CH:21]=[C:8]([CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
O
Step Four
Name
3,5-xylydine
Quantity
76 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1.3 L
Type
reactant
Smiles
O
Step Six
Name
Quantity
660 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the whole was stirred for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 60° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
The solid was dried at 45° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NC(=O)C=1C(NC=CC1)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.